2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15/h6-7,9H,4-5,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZOWSAYQHINTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with a unique structural composition that includes a pyrrolidine ring and carboxylic acid functional groups. Its molecular formula is C₁₂H₁₉N₁O₄, and it has garnered attention due to its potential biological activities, including antibacterial, antitumor, and enzyme inhibition properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.
The compound features several functional groups that contribute to its biological activity:
- Pyrrolidine ring : A five-membered ring structure that can influence the compound's interaction with biological targets.
- Carboxylic acid moieties : These enhance solubility and reactivity.
- Tert-butyl ester group : Provides stability and affects the compound's pharmacokinetics.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of pyrrolidine have been shown to inhibit bacterial growth through various mechanisms, including interference with cell wall synthesis and protein synthesis pathways .
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Antibacterial | Inhibition of cell wall synthesis |
| Related pyrrolidine derivatives | Antibacterial | Disruption of protein synthesis |
Antitumor Activity
Recent studies have highlighted the potential of this compound in cancer treatment. The compound has been evaluated for its ability to inhibit tumor growth in various cancer models. For example, it has shown promising results in hepatocellular carcinoma (HCC) by disrupting critical protein interactions involved in tumor progression .
| Study | Cancer Type | Findings |
|---|---|---|
| Study A | Hepatocellular carcinoma | Inhibition of TRBP-Dicer interaction; EC50 = 0.66 nM |
| Study B | Breast cancer | Induction of apoptosis in cancer cells |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes associated with disease processes. Notably, it has shown potential as an inhibitor of endothelin-converting enzyme (ECE), which plays a role in cardiovascular diseases . This inhibition could lead to therapeutic applications in treating conditions such as hypertension and heart failure.
Case Study 1: Antibacterial Efficacy
In a series of experiments, this compound was tested against various strains of bacteria. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting a strong antibacterial effect comparable to established antibiotics.
Case Study 2: Cancer Cell Line Studies
In vitro studies using breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation. The mechanism was attributed to the induction of apoptosis, which was confirmed through flow cytometry analysis.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is C₁₂H₁₉N₁O₄, with a molecular weight of approximately 241.28 g/mol. The presence of the tert-butyl ester enhances its solubility and stability, while the carboxylic acid and vinyl groups contribute to its reactivity. These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
Organic Synthesis
The compound serves as an intermediate in the synthesis of various bioactive molecules. Its functional groups allow for further derivatization, enabling the creation of more complex structures. The reactivity of the vinyl and carboxylic acid moieties facilitates nucleophilic addition reactions, which are essential in constructing larger organic frameworks.
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit significant biological activities, including anti-inflammatory and anticancer properties. The compound's ability to interact with various biological targets makes it a candidate for drug development and pharmacological studies .
Case Study: Inhibition of Enzymatic Activity
A notable application involves the study of metalloprotease inhibitors. Compounds derived from pyrrolidine structures have shown promise in inhibiting enzymes that play critical roles in disease progression, particularly in conditions like cancer and cardiovascular diseases .
Interaction studies focus on the binding affinity of this compound to specific receptors or enzymes. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA) are employed to evaluate its efficacy as a potential therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The tert-butyl pyrrolidine-1-carboxylate scaffold is a common motif in medicinal and synthetic chemistry. Key variations in substituents dramatically alter chemical behavior and applications:
Physicochemical Properties
- Molecular Weight and Solubility: The carboxy-vinyl derivative (C₁₃H₂₁NO₄, ~255.3 g/mol) is less lipophilic than the benzooxazole analogue (334.43 g/mol, ), impacting solubility in organic vs. aqueous media .
- Spectroscopic Data: NMR Shifts: The boronic ester () shows distinct ¹¹B NMR shifts (~30 ppm), absent in non-boron compounds. The carboxy-vinyl group would exhibit characteristic ¹H NMR signals for the vinyl protons (~5–6 ppm) and carboxylic acid protons (~10–12 ppm) . IR Absorptions: Carboxylic acid C=O stretches (~1700 cm⁻¹) differ from aldehyde stretches (~2800 cm⁻¹, ) or sulfonamide S=O (~1350 cm⁻¹, ) .
Preparation Methods
Hydrogenation and Protection Steps
- Starting from benzyloxycarbonyl-2,3-dihydro-1H-pyrrole (3 g, 7.1 mmol), the compound is dissolved in ethanol and DMF, then subjected to hydrogenation in an autoclave at 50 °C under 1.4–1.5 MPa hydrogen pressure to reduce the double bond and form the pyrrolidine ring system.
- Protection of the nitrogen atom is achieved using tert-butoxycarbonyl (Boc) groups, introduced via di-tert-butyl dicarbonate in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) in tertiary butanol at room temperature overnight.
- The carboxyl group is protected as a tert-butyl ester to enhance stability and facilitate purification.
Low-Temperature Lithiation and Formylation
- A critical step involves lithiation using strong bases such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (-78 °C) under nitrogen atmosphere to generate carbanions at specific positions on the pyrrolidine ring.
- Subsequent formylation or acylation is performed by slow dropwise addition of formic pivalic anhydride or formic acetic anhydride in tetrahydrofuran (THF), maintaining the reaction temperature below -70 °C to control regioselectivity and prevent side reactions.
- After completion, the reaction mixture is quenched with acetic acid and extracted with ethyl acetate, followed by drying and concentration.
Deprotection and Purification
- The protected intermediates are treated with trifluoroacetic acid (TFA) at 25 °C for several hours to remove protecting groups selectively, yielding the desired tert-butyl ester of the pyrrolidine carboxylic acid derivative.
- Final purification is typically achieved by column chromatography using solvents such as dichloromethane, ethyl acetate, and petroleum ether mixtures to isolate the pure compound as a white solid.
Reaction Yields and Efficiency
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrogenation of dihydropyrrole | Ethanol/DMF, 50 °C, 1.4–1.5 MPa H2 | 46 | Moderate yield, requires optimization |
| Boc Protection | Di-tert-butyl dicarbonate, DMAP, 25 °C, overnight | 82–92 | High yield, mild conditions |
| Lithiation and Formylation | nBuLi or LDA, -78 °C, slow addition of anhydride | 75–90 | High yield, temperature critical |
| Deprotection with TFA | 25 °C, 4 hours | 75–83 | Efficient removal of protecting groups |
Yields vary depending on the exact substrate and protecting groups used but generally range from moderate to high, with careful temperature control and reaction times critical for optimal outcomes.
Detailed Reaction Sequence Example
- Starting Material Preparation : Benzyloxycarbonyl-2,3-dihydro-1H-pyrrole is hydrogenated under hydrogen pressure in ethanol/DMF to form the pyrrolidine ring.
- Protection : The nitrogen atom is protected by reaction with di-tert-butyl dicarbonate and DMAP in tertiary butanol at room temperature.
- Lithiation and Formylation : The protected intermediate is treated with n-butyllithium or LDA at -78 °C, followed by slow addition of formic anhydride derivatives to introduce the formyl group.
- Deprotection : Treatment with trifluoroacetic acid removes protecting groups, yielding the target tert-butyl ester derivative.
- Purification : Column chromatography isolates the pure compound.
Analytical and Structural Confirmation
- The final compound is characterized by NMR spectroscopy (^1H and ^13C NMR), confirming the presence of the tert-butyl ester, vinyl carboxylic acid, and pyrrolidine ring protons and carbons.
- Mass spectrometry and chromatographic purity assessments confirm molecular weight and compound integrity.
- Stereochemical purity is controlled by chiral catalysts and verified by chiral HPLC or optical rotation measurements.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Temperature | Yield (%) | Remarks |
|---|---|---|---|---|
| Hydrogenation | H2, ethanol/DMF, autoclave | 50 °C, 1.4–1.5 MPa | 46 | Formation of pyrrolidine ring |
| Boc Protection | Di-tert-butyl dicarbonate, DMAP, tertiary butanol | 25 °C, overnight | 82–92 | Protects nitrogen |
| Lithiation and Formylation | nBuLi or LDA, formic anhydride, THF | -78 °C | 75–90 | Introduces formyl group |
| Deprotection | Trifluoroacetic acid | 25 °C, 4 hours | 75–83 | Removes protecting groups |
| Purification | Column chromatography | Room temperature | - | Isolates pure compound |
Q & A
Q. What are the recommended synthetic routes for preparing 2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester?
The synthesis typically involves multi-step reactions, including:
- Pyrrolidine ring functionalization : Introducing the carboxy-vinyl group via coupling reactions, such as Heck or Suzuki-Miyaura cross-coupling, to attach the vinyl-carboxylic acid moiety .
- Protection of the carboxylic acid : Use of tert-butyl ester groups (Boc protection) to enhance stability during subsequent reactions. This step often employs di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
- Purification : Column chromatography or recrystallization to isolate the compound, with HPLC monitoring to ensure purity >95% .
Q. How can researchers confirm the structural integrity and purity of this compound?
Key characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions on the pyrrolidine ring and tert-butyl ester group .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
- HPLC analysis : To assess purity, with C18 columns and UV detection at 210–254 nm .
Q. What storage conditions are optimal for maintaining the stability of this compound?
- Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the tert-butyl ester or degradation of the carboxy-vinyl group .
- Use desiccants to minimize moisture exposure, as humidity can accelerate ester hydrolysis .
Q. How should researchers handle discrepancies in reported synthetic yields?
- Comparative analysis : Replicate reactions under varying conditions (e.g., temperature, solvent polarity) to identify optimal parameters .
- Root-cause investigation : Use LC-MS to detect side products (e.g., de-esterified derivatives) that may reduce yield .
Advanced Research Questions
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
- pH-dependent stability assays : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC. The tert-butyl ester is prone to hydrolysis in acidic conditions, releasing the free carboxylic acid .
- Plasma stability studies : Use human or animal plasma to assess enzymatic degradation, with LC-MS/MS quantification of intact compound over time .
Q. How can the biological activity of this compound be evaluated in neurological or oncological contexts?
- Target engagement assays : Screen against receptors (e.g., GPCRs) or enzymes (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity .
- Cellular assays : Test cytotoxicity and pathway modulation in neuronally derived cell lines (e.g., SH-SY5Y) or cancer models (e.g., HeLa), with IC₅₀ calculations .
Q. What methodologies resolve contradictions in reported biological activity data?
- Dose-response validation : Repeat assays across multiple cell lines or animal models to rule out cell-type-specific effects .
- Metabolite profiling : Identify active or inhibitory metabolites using UPLC-QTOF-MS, which may explain divergent results .
Q. How can reaction conditions be optimized to enhance enantiomeric purity?
- Chiral chromatography : Use columns with cellulose- or amylase-based stationary phases (e.g., Chiralpak®) to separate enantiomers .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions to favor the desired stereoisomer .
Q. What analytical approaches identify degradation products during long-term storage?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), or oxidants (H₂O₂), followed by LC-MS/MS to profile degradation pathways .
- Stability-indicating methods : Develop validated HPLC protocols to quantify both the parent compound and major degradants .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
